molecular formula C18H28O6 B593659 11-Dehydro-2,3-dinor-txb2 CAS No. 79250-60-5

11-Dehydro-2,3-dinor-txb2

Cat. No.: B593659
CAS No.: 79250-60-5
M. Wt: 340.416
InChI Key: PJAAKFHMQLYVGV-YCEKRRLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Dehydro-2,3-dinor-thromboxane B2: is a metabolite derived from thromboxane B2, which is itself a metabolite of thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation, playing a significant role in hemostasis and thrombosis. 11-Dehydro-2,3-dinor-thromboxane B2 is often used as a biomarker to measure thromboxane A2 synthesis in vivo .

Mechanism of Action

Target of Action

11-Dehydro-2,3-dinor Thromboxane B2 (11-dehydro-2,3-dinor TXB2) is a metabolite derived from the inactive Thromboxane A2 (TXA2) metabolite, Thromboxane B2 (TXB2) . The primary target of this compound is the cyclooxygenase (COX)-1 pathway in human platelets .

Mode of Action

The compound is formed from TXB2 through the action of cytosolic aldehyde dehydrogenase (ALDH) and β-oxidation processes . It is released by activated platelets .

Biochemical Pathways

The formation of 11-dehydro-2,3-dinor TXB2 involves the breakdown of TXA2, which is the major arachidonic acid derivative via the COX-1 pathway in human platelets . This process is part of the larger eicosanoid signaling pathway, which plays a crucial role in inflammation, hemostasis, and other physiological responses.

Pharmacokinetics

The compound is chemically unstable and is quickly metabolized in the body . It has a half-life of approximately 45 minutes in human plasma . The compound is excreted in urine, making urinary levels of 11-dehydro-TXB2 a useful marker for monitoring the response to therapies such as aspirin .

Result of Action

The production of 11-dehydro-2,3-dinor TXB2 is associated with platelet activation . Elevated levels of this compound have been observed in conditions where platelet activation is prominent, such as heart disease . In a surgery-induced rat model of tendon overuse, levels of 11-dehydro-2,3-dinor TXB2 were found to increase 5.2-fold .

Action Environment

The action of 11-dehydro-2,3-dinor TXB2 can be influenced by various environmental factors. For instance, the use of aspirin can lower the baseline plasma concentrations of the compound . Additionally, conditions such as severe atherosclerosis can lead to significantly higher concentrations of the compound in urine compared to healthy individuals .

Biochemical Analysis

Biochemical Properties

11-Dehydro-2,3-dinor-txb2 is formed from thromboxane B2 through the action of cytosolic aldehyde dehydrogenase and β-oxidation . This compound is an inactive metabolite, meaning it does not exert the same biological effects as its precursor, thromboxane A2. It serves as a useful biomarker for thromboxane A2 production and metabolism. The interactions of this compound with enzymes such as cytosolic aldehyde dehydrogenase highlight its role in the metabolic degradation of thromboxane B2 .

Cellular Effects

While this compound itself is biologically inactive, its presence in cells can indicate the extent of thromboxane A2 activity. Thromboxane A2 influences various cellular processes, including platelet aggregation, vasoconstriction, and smooth muscle cell proliferation. By measuring levels of this compound, researchers can infer the activity of thromboxane A2 and its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its formation from thromboxane B2 through enzymatic reactions. Cytosolic aldehyde dehydrogenase catalyzes the oxidation of thromboxane B2, leading to the production of this compound . This process is part of the broader metabolic pathway that regulates the levels of active and inactive thromboxanes in the body. The binding interactions and enzyme activities involved in this conversion are crucial for maintaining the balance of thromboxane metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the levels of this compound can vary over time, reflecting changes in thromboxane A2 activity. Studies have shown that the concentration of this compound increases significantly in response to surgical procedures or other stimuli that enhance thromboxane A2 production . The stability and degradation of this compound in vitro and in vivo are important factors in its use as a biomarker for thromboxane activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages of thromboxane A2 precursors. Higher doses of thromboxane A2 lead to increased production of this compound, which can be measured to assess the extent of thromboxane activity. Studies have also indicated that excessive levels of thromboxane A2 and its metabolites can result in adverse effects, such as increased risk of thrombosis and vascular complications .

Metabolic Pathways

This compound is involved in the metabolic pathways of thromboxane A2 and thromboxane B2. The conversion of thromboxane B2 to this compound involves the action of cytosolic aldehyde dehydrogenase and β-oxidation . This pathway is essential for the regulation of thromboxane levels and the maintenance of hemostatic balance. The interactions with enzymes and cofactors in this pathway highlight the complexity of thromboxane metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its metabolic origin. As a metabolite of thromboxane B2, it is primarily found in the blood and urine. The distribution of this compound can provide insights into the systemic activity of thromboxane A2 and its role in various physiological processes .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytosol, where it is produced from thromboxane B2. The activity and function of this compound are closely linked to its localization, as it is involved in the metabolic degradation of thromboxane B2. The targeting signals and post-translational modifications that direct this compound to specific cellular compartments are important for its role in thromboxane metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The formation of 11-dehydro-2,3-dinor-thromboxane B2 involves the enzymatic degradation of thromboxane B2. This process includes the action of cytosolic aldehyde dehydrogenase and β-oxidation . The synthetic route typically involves the following steps:

Industrial Production Methods: Industrial production of 11-dehydro-2,3-dinor-thromboxane B2 is not commonly reported, as it is primarily studied in biological contexts and is typically measured as a biomarker in clinical and research settings .

Chemical Reactions Analysis

Types of Reactions: 11-Dehydro-2,3-dinor-thromboxane B2 primarily undergoes metabolic reactions rather than synthetic chemical reactions. The key reactions include:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]pent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,19-20H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAAKFHMQLYVGV-YCEKRRLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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